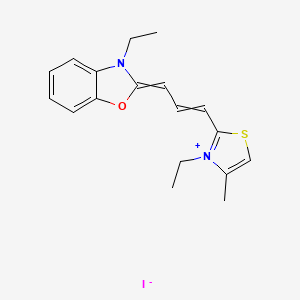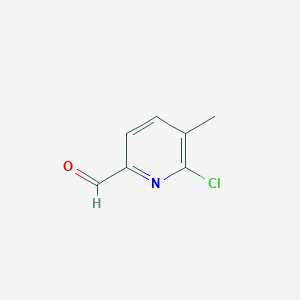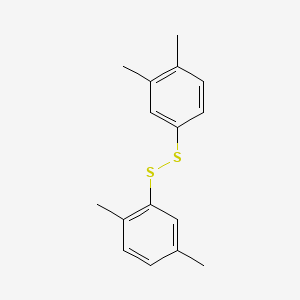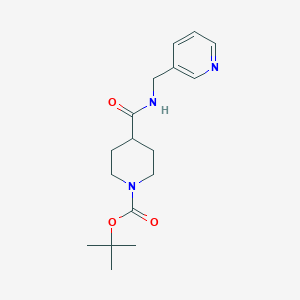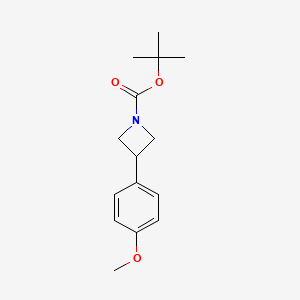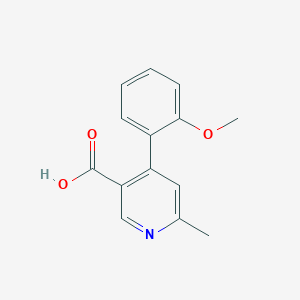
4-(2-Methoxyphenyl)-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-6-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-6-methylnicotinic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated nicotinic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxyphenyl)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Formation of 4-(2-Hydroxyphenyl)-6-methylnicotinic acid.
Reduction: Formation of 4-(2-Methoxyphenyl)-6-methylnicotinol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-6-methylnicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acid receptors, leading to the activation of downstream signaling pathways. This interaction can result in various biological effects, including anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
- 4-(2-Hydroxyphenyl)-6-methylnicotinic acid
- 4-(2-Methoxyphenyl)-6-methylnicotinol
- 4-(2-Methoxyphenyl)-6-methylpyridine
Comparison: 4-(2-Methoxyphenyl)-6-methylnicotinic acid is unique due to the presence of both a methoxy group and a methyl group on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(12(8-15-9)14(16)17)10-5-3-4-6-13(10)18-2/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
YBFSHOQLKBPYHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


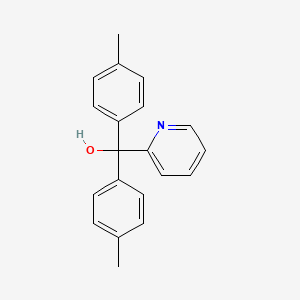

![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
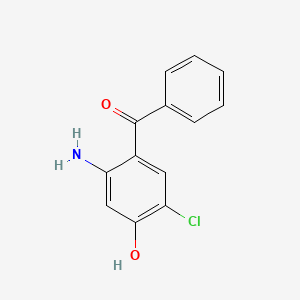
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
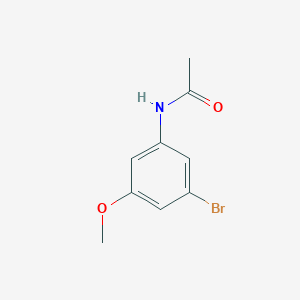
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
